

# Application Notes and Protocols for the Synthesis of Methyl 2-(dimethylamino)benzoate

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## Compound of Interest

Compound Name: **Methyl 2-(dimethylamino)benzoate**

Cat. No.: **B157085**

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This document provides a detailed experimental protocol for the synthesis of **Methyl 2-(dimethylamino)benzoate**, a tertiary amine with applications in organic synthesis and as a potential intermediate in pharmaceutical drug development. The synthesis is achieved through the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary amines.

## Reaction Principle

The synthesis of **Methyl 2-(dimethylamino)benzoate** from methyl anthranilate is accomplished via the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary amine using excess formic acid and formaldehyde.<sup>[1][2][3]</sup> Initially, methyl anthranilate reacts with formaldehyde to form an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by formic acid, which acts as a hydride donor, to yield the N-methylated amine. This process is repeated to afford the desired N,N-dimethylated product. A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.<sup>[3]</sup>

## Experimental Protocol

Materials and Reagents:

- Methyl anthranilate
- Formic acid (98-100%)
- Formaldehyde (37% solution in water)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl anthranilate (1.0 equivalent) and formic acid (4.0 equivalents).
- Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde solution (37% in water, 3.0 equivalents).
- Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

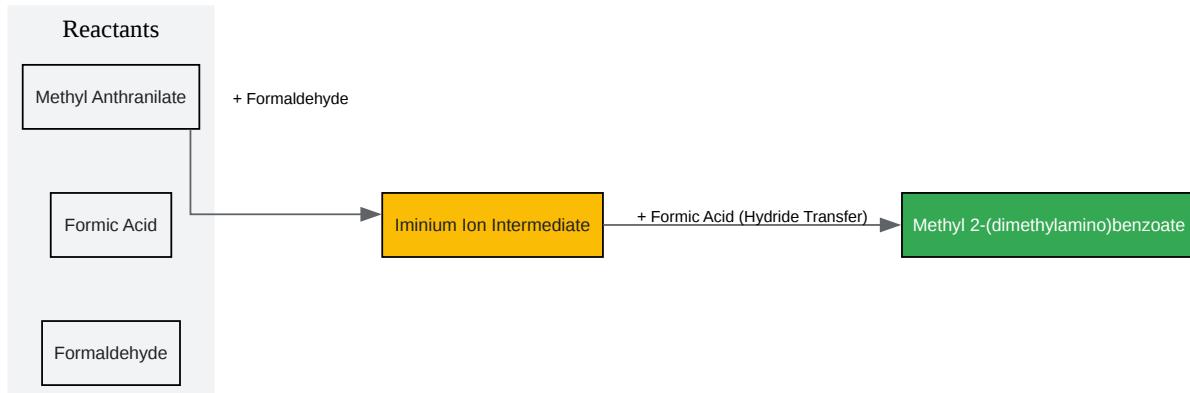
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **Methyl 2-(dimethylamino)benzoate** can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Data Presentation

Parameter	Value
Reagents	
Methyl anthranilate	1.0 eq
Formic acid	4.0 eq
Formaldehyde (37% aq.)	3.0 eq
Reaction Conditions	
Temperature	100 °C
Reaction Time	8-12 hours
Product Characteristics	
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
Appearance	Colorless to pale yellow liquid
Expected Yield	High
Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 7.8-7.9 (dd, 1H), 7.3-7.4 (m, 1H), 7.0-7.1 (m, 2H), 3.85 (s, 3H), 2.9 (s, 6H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 168.5, 152.0, 132.5, 131.0, 122.0, 120.0, 117.0, 51.5, 42.5
IR (neat)	ν (cm <sup>-1</sup> ): ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1490 (C=C, aromatic)
Mass Spectrum (EI)	m/z (%): 179 (M <sup>+</sup> ), 164, 148, 118, 91

## Visualizations

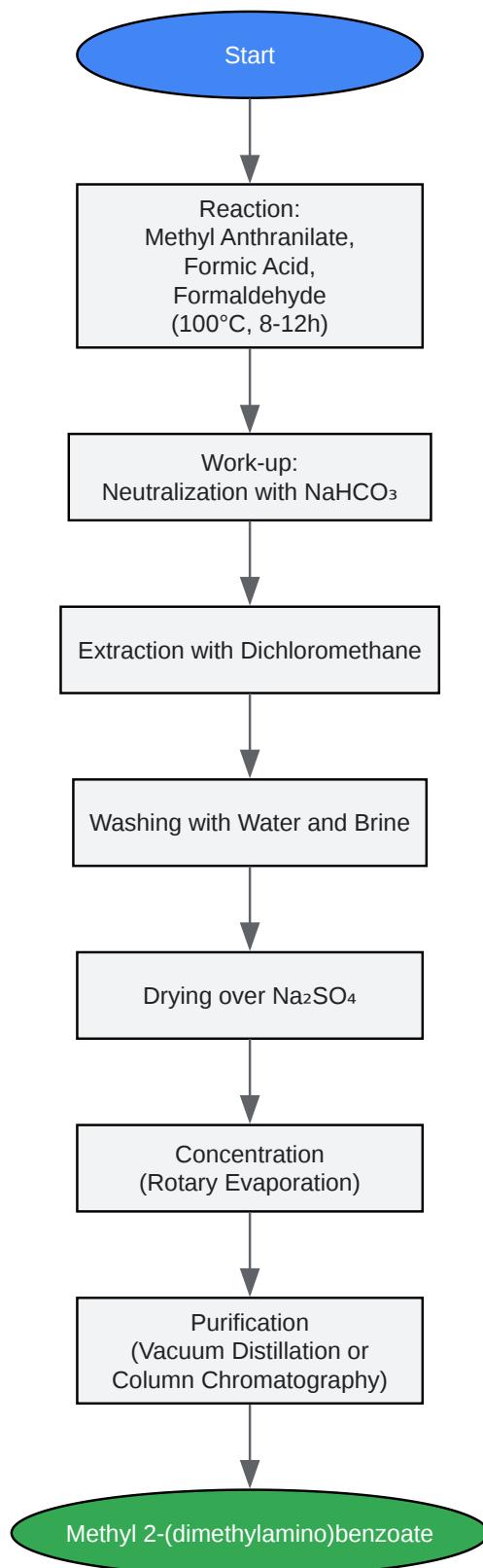
Reaction Signaling Pathway:



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Caption: Signaling pathway of the Eschweiler-Clarke reaction.

Experimental Workflow:

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Caption: Experimental workflow for the synthesis.

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## References

- 1. Methyl 2-(methylamino)benzoate(85-91-6)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database:  $^1\text{H}$  NMR Spectrum (1D, 90 MHz,  $\text{CDCl}_3$ , experimental) (HMDB0033968) [hmdb.ca]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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